7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-imidazo[1,2-a]benzimidazole: Lacks the chlorine atom, which may affect its biological activity.
7-bromo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole: Similar structure but with a bromine atom instead of chlorine.
7-fluoro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole: Contains a fluorine atom, which may alter its reactivity and properties
Uniqueness
The presence of the chlorine atom in 7-chloro-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole imparts unique chemical and biological properties. Chlorine can influence the compound’s reactivity, making it more suitable for certain chemical reactions and enhancing its biological activity compared to its analogs .
Properties
CAS No. |
176174-13-3 |
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Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.634 |
IUPAC Name |
7-chloro-2,4-dihydro-1H-imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7-8(5-6)13-4-3-11-9(13)12-7/h1-2,5H,3-4H2,(H,11,12) |
InChI Key |
JHWONMAHHWMSDT-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(C=CC(=C3)Cl)NC2=N1 |
Synonyms |
1H-Imidazo[1,2-a]benzimidazole,6-chloro-2,3-dihydro-(9CI) |
Origin of Product |
United States |
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